REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[C:9]([Cu])#[N:10]>CN(C=O)C>[OH:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([CH:3]=1)[C:9]#[N:10]
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Name
|
|
Quantity
|
9.94 mL
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=NC1)O
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Name
|
CuCN
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Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
DMF was removed under reduced pressure
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Type
|
ADDITION
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Details
|
the residue was diluted with NH4OH (10 mL) at 0° C
|
Type
|
CUSTOM
|
Details
|
The mixture was bubbled with ammonia gas for 1 hour
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Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc (5×100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×100 mL) and brine (2×100 mL) solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give yellow solid
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
was accomplished by flash chromatography on silica gel using 5-25% EtOAc/hexanes gradient elution
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=NC=C(C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |